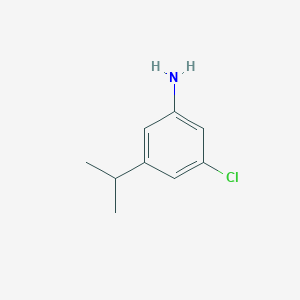
7-chloro-1,2,3,4-tetrahydroquinolin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-1,2,3,4-tetrahydroquinolin-3-ol: is a chemical compound with the molecular formula C9H10ClNO It is a derivative of tetrahydroquinoline, featuring a chlorine atom at the 7th position and a hydroxyl group at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1,2,3,4-tetrahydroquinolin-3-ol typically involves the chlorination of 1,2,3,4-tetrahydroquinoline followed by hydroxylation. One common method includes:
Chlorination: Reacting 1,2,3,4-tetrahydroquinoline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 7th position.
Hydroxylation: Subsequent hydroxylation of the chlorinated intermediate using reagents like sodium hydroxide or hydrogen peroxide to introduce the hydroxyl group at the 3rd position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 7-chloro-1,2,3,4-tetrahydroquinolin-3-ol can undergo oxidation reactions to form quinoline derivatives.
Reduction: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 7-chloro-1,2,3,4-tetrahydroquinolin-3-ol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7-chloro-1,2,3,4-tetrahydroquinolin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and hydroxyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
1,2,3,4-tetrahydroquinoline: Lacks the chlorine and hydroxyl groups, resulting in different chemical and biological properties.
7-chloro-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.
3-hydroxy-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the chlorine atom, leading to different chemical behavior.
Uniqueness: 7-chloro-1,2,3,4-tetrahydroquinolin-3-ol is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-chloro-1,2,3,4-tetrahydroquinolin-3-ol involves the reduction of 7-chloro-1,2,3,4-tetrahydroquinoline-3-one using sodium borohydride in the presence of acetic acid.", "Starting Materials": [ "7-chloro-1,2,3,4-tetrahydroquinoline-3-one", "Sodium borohydride", "Acetic acid" ], "Reaction": [ "To a solution of 7-chloro-1,2,3,4-tetrahydroquinoline-3-one in acetic acid, sodium borohydride is added slowly with stirring.", "The reaction mixture is stirred for several hours at room temperature.", "The reaction is quenched with water and the resulting mixture is extracted with ethyl acetate.", "The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "The crude product is purified by column chromatography to yield 7-chloro-1,2,3,4-tetrahydroquinolin-3-ol." ] } | |
Número CAS |
1506864-03-4 |
Fórmula molecular |
C9H10ClNO |
Peso molecular |
183.6 |
Pureza |
93 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




